![molecular formula C15H13ClN4O2S B6716888 5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B6716888.png)
5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a thiophene ring, a triazole ring, and a phenoxymethyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the phenoxymethyl group via nucleophilic substitution. The thiophene ring is then chlorinated, and the carboxamide group is introduced through amidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an inhibitor for specific enzymes or receptors, contributing to the development of new medications.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-phenyl-1H-indole-2-carboxamide: This compound shares a similar carboxamide group but differs in the presence of an indole ring instead of a triazole and thiophene ring.
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: This compound has a similar thiophene and carboxamide structure but includes an oxazolidinone ring.
Uniqueness
5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide is unique due to its combination of a triazole ring, phenoxymethyl group, and thiophene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c16-12-7-6-11(23-12)15(21)17-8-13-18-14(20-19-13)9-22-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVORWDTJDNWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NN2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(2-amino-2-oxoethoxy)ethyl]-4-bromo-2-chlorobenzamide](/img/structure/B6716806.png)
![3-(2-Methylpropyl)-4-[3-(oxolan-3-yl)benzoyl]piperazin-2-one](/img/structure/B6716813.png)
![1-[3-(2-Fluorophenyl)propyl]-3-(2-oxoazepan-3-yl)urea](/img/structure/B6716818.png)
![N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B6716838.png)
![1-[(2-Cyclopentyloxypyridin-4-yl)methyl]-3-[1-(oxan-4-yl)ethyl]urea](/img/structure/B6716851.png)
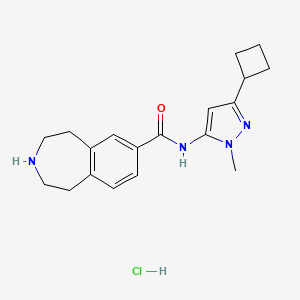
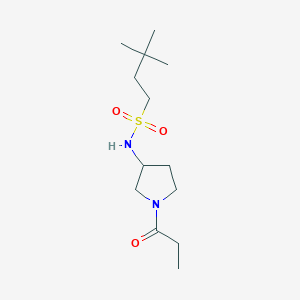
![3-[(2-Bromo-6-fluorophenyl)methylamino]benzamide](/img/structure/B6716874.png)
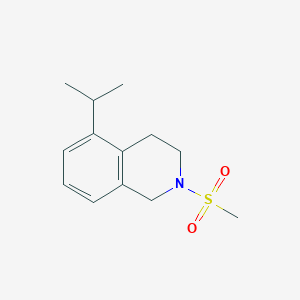
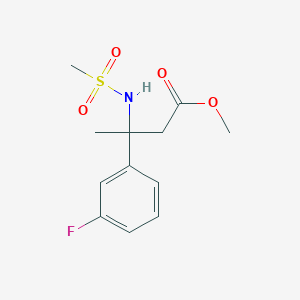
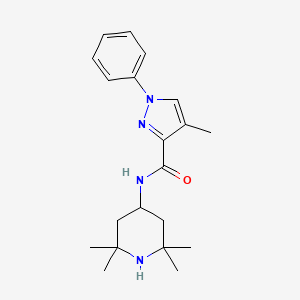
![N-(2-cyanoethyl)-7-methyl-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B6716910.png)
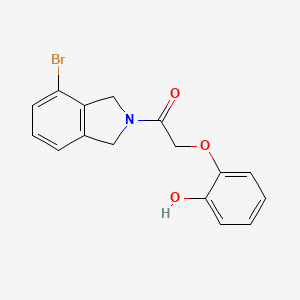
![4-chloro-N-[(2-oxo-3H-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716913.png)
